molecular formula C20H14ClKN4O4S B13768504 2-Pyrazolin-5-one, 1-(2-chlorophenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-, potassium salt CAS No. 67875-12-1

2-Pyrazolin-5-one, 1-(2-chlorophenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-, potassium salt

Cat. No.: B13768504
CAS No.: 67875-12-1
M. Wt: 481.0 g/mol
InChI Key: LUHDBCVHMXGHJV-UHFFFAOYSA-M
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Description

Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate is a complex organic compound with the molecular formula C20H14ClKN4O4S and a molecular weight of 481.00 g/mol. This compound is known for its unique structure, which includes a pyrazole ring, a naphthalene sulfonate group, and an azo linkage. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate typically involves the following steps:

    Formation of the pyrazole ring: This is achieved through the reaction of 2-chlorobenzaldehyde with hydrazine hydrate and ethyl acetoacetate under reflux conditions.

    Azo coupling reaction: The pyrazole derivative is then diazotized using sodium nitrite and hydrochloric acid, followed by coupling with naphthalene-1-sulfonic acid under alkaline conditions to form the azo compound.

    Potassium salt formation: The final step involves the neutralization of the sulfonic acid group with potassium hydroxide to yield the potassium salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactors: For controlled synthesis and high yield.

    Purification: Using crystallization and filtration techniques to ensure the purity of the final product.

    Quality control: Implementing rigorous quality assurance protocols to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can break the azo linkage, resulting in the formation of amines.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

    Oxidation: Sulfonic acids, chlorinated derivatives.

    Reduction: Amines, hydrazines.

    Substitution: Halogenated and alkylated derivatives.

Scientific Research Applications

Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate involves:

    Molecular targets: The compound interacts with various enzymes and receptors, modulating their activity.

    Pathways involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • Potassium 2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzenesulfonate
  • Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-2-sulfonate

Uniqueness

Potassium 2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulfonate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.

Biological Activity

2-Pyrazolin-5-one, 1-(2-chlorophenyl)-3-methyl-4-((1-sulfo-2-naphthalenyl)azo)-, potassium salt is a complex azo dye with significant biological activity. This compound features a pyrazolone core and a sulfonated naphthalene moiety, which enhances its solubility and reactivity in biological systems. Its diverse pharmacological effects make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound's structure includes:

  • Pyrazolone Core : A five-membered ring containing two nitrogen atoms.
  • Azo Group : The -N=N- linkage contributes to its vivid coloration and potential reactivity.
  • Sulfonate Group : Enhances solubility in physiological conditions.

This combination of functional groups allows for interactions with various biological macromolecules, including proteins and nucleic acids, potentially leading to oxidative stress under certain conditions due to its interaction with reactive oxygen species .

Biological Activities

The biological activities of 2-Pyrazolin-5-one derivatives have been extensively studied. Key findings include:

1. Anti-inflammatory Activity

Research indicates that pyrazoline derivatives exhibit significant anti-inflammatory properties. For example, certain derivatives have shown potent inhibition of lipoxygenase (LOX), an enzyme involved in inflammatory processes. In particular, compounds derived from pyrazolines demonstrated effective inhibition of carrageenan-induced paw edema in animal models, suggesting their potential use in treating inflammatory diseases .

2. Analgesic Effects

Studies have reported analgesic activity through mechanisms such as peripheral nociception inhibition. The acetic acid-induced writhing test has been employed to evaluate these effects, demonstrating that specific pyrazoline derivatives can reduce pain responses effectively .

3. Antimicrobial Activity

2-Pyrazolin-5-one derivatives possess notable antimicrobial properties against various pathogens. They have been tested against bacterial strains and fungi, showing efficacy that supports their potential use as therapeutic agents in treating infections .

4. Anticancer Potential

Several studies have highlighted the anticancer activities of pyrazoline derivatives against multiple cancer cell lines, including leukemia and solid tumors. For instance, specific compounds have shown selective cytotoxicity towards colon cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of pyrazoline derivatives, compounds were administered intraperitoneally to rats. The results indicated a significant reduction in arthritic scores compared to controls treated with vehicle alone, demonstrating the preventive activity of these compounds against adjuvant-induced arthritis .

Case Study 2: Anticancer Activity

A series of novel pyrazoline derivatives were synthesized and tested for their cytotoxic activity against various cancer cell lines. Notably, one compound exhibited a GI50 value indicating strong activity against colon cancer cells, suggesting its potential as a lead compound for further development .

Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatorySignificant inhibition of lipoxygenase; effective in reducing paw edema ,
AnalgesicReduced pain responses in acetic acid-induced writhing tests ,
AntimicrobialEffective against various bacterial strains and fungi ,
AnticancerCytotoxic effects on leukemia and solid tumor cell lines ,

Properties

CAS No.

67875-12-1

Molecular Formula

C20H14ClKN4O4S

Molecular Weight

481.0 g/mol

IUPAC Name

potassium;2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]naphthalene-1-sulfonate

InChI

InChI=1S/C20H15ClN4O4S.K/c1-12-18(20(26)25(24-12)17-9-5-4-8-15(17)21)23-22-16-11-10-13-6-2-3-7-14(13)19(16)30(27,28)29;/h2-11,18H,1H3,(H,27,28,29);/q;+1/p-1

InChI Key

LUHDBCVHMXGHJV-UHFFFAOYSA-M

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-])C4=CC=CC=C4Cl.[K+]

Origin of Product

United States

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